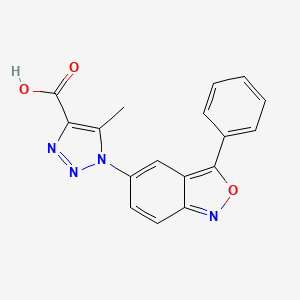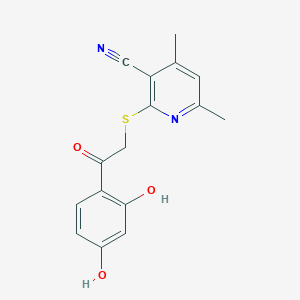![molecular formula C19H22Cl2N2O2 B6422859 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride CAS No. 1177761-09-9](/img/structure/B6422859.png)
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzo[f]chromen-3-one core linked to a 4-methylpiperazine moiety, which imparts distinct chemical and biological properties.
Mechanism of Action
Mode of Action
It is known that many compounds with similar structures interact with their targets by binding to specific sites, thereby modulating the activity of the target . The exact nature of this interaction and the resulting changes in the target’s function would depend on the specific molecular structure of the compound and its target.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors These could include the pH and temperature of the environment, the presence of other molecules or ions, and the specific characteristics of the target cells or tissues
Biochemical Analysis
Biochemical Properties
1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with oxidoreductase enzymes, stabilizing enzyme-inhibitor complexes through hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site . Additionally, it exhibits anticholinesterase activity, inhibiting butyrylcholinesterase .
Cellular Effects
The effects of 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with oxidoreductase enzymes and its anticholinesterase activity suggest its potential impact on cellular redox states and neurotransmission .
Molecular Mechanism
At the molecular level, 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s hydrophobic interactions with oxidoreductase enzymes and its inhibition of butyrylcholinesterase are key aspects of its molecular mechanism . These interactions likely lead to alterations in cellular redox states and neurotransmitter levels.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, although specific data on its stability and degradation are limited .
Dosage Effects in Animal Models
The effects of 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may exhibit therapeutic potential. Detailed studies on dosage thresholds and toxic effects are necessary to fully understand the compound’s safety profile .
Metabolic Pathways
1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s interactions with oxidoreductase enzymes and its anticholinesterase activity suggest its involvement in redox and neurotransmitter metabolism .
Transport and Distribution
The transport and distribution of 1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biological activity .
Subcellular Localization
1-((4-methylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one dihydrochloride exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical interactions and effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like methanol or ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the dihydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, particularly involving the piperazine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Shares a similar piperazine moiety but differs in the core structure.
3-{[4-Methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones: Contains a chromen-4-one core with a different substitution pattern.
Uniqueness
1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one dihydrochloride is unique due to its specific combination of a benzo[f]chromen-3-one core and a 4-methylpiperazine group, which imparts distinct chemical and biological properties not commonly found in other similar compounds .
Properties
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]benzo[f]chromen-3-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.2ClH/c1-20-8-10-21(11-9-20)13-15-12-18(22)23-17-7-6-14-4-2-3-5-16(14)19(15)17;;/h2-7,12H,8-11,13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMUKUMMALIOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=O)OC3=C2C4=CC=CC=C4C=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3,4-dimethoxyphenyl)-N-(4-ethylphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422778.png)
![2-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422781.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-methylpropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422782.png)
![1-[3-(4-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]pyrrolidine](/img/structure/B6422787.png)
![N-(3-chloro-4-methylphenyl)-2-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422790.png)
![3-(4-chlorophenyl)-5-methyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6422793.png)
![5-tert-Butyl-3-(4-fluoro-phenyl)-pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6422795.png)
![6-Chloro-1,2-dihydro-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B6422801.png)



![2-{[3-(4-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422841.png)
![2-{[3-(2-methoxyphenoxy)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid](/img/structure/B6422849.png)

